2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2S.BrH/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVOLNAPGQGLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with 4-chlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol . The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown promising results against human colorectal carcinoma (HCT116) cells with IC50 values indicating potent activity .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies demonstrate that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as effective antimicrobial agents .
3. Neuroprotective Effects
Emerging research has focused on the neuroprotective effects of benzothiazole derivatives in the context of neurodegenerative diseases. These compounds have been assessed for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration and depression. Some derivatives have shown selective inhibition of MAO-B, suggesting potential therapeutic applications in treating neurodegenerative disorders complicated by depression .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various benzothiazole derivatives, 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide was tested against HCT116 cells using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity
A series of synthesized benzothiazole derivatives were assessed for antimicrobial activity against a panel of bacterial and fungal strains. The results showed that several compounds derived from 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide demonstrated significant antimicrobial effects with MIC values in the low micromolar range . This suggests their viability as candidates for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide involves its interaction with DNA and proteins within cancer cells. It acts as a radiosensitizer by enhancing the effects of radiation therapy, leading to increased DNA damage and cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazo[2,1-b][1,3]benzothiazole scaffold is highly versatile, with modifications at the 2-, 6-, and 7-positions influencing physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations:
- Salt Formation: The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogs like 5f–5j .
- Planarity and Crystal Packing: Analogous compounds (e.g., 7-nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole) exhibit planar imidazo-benzothiazole cores with π-π stacking (3.37 Å interplanar distance) and S⋯O interactions stabilizing the crystal lattice . These features may influence bioavailability and solid-state stability.
Table 2: Cytotoxic and Antimicrobial Activities of Selected Analogs
Key Observations:
- Substituent Position Matters: 7-Substituted derivatives (e.g., 3f, 3c) show superior cytotoxicity compared to 2- or 6-substituted analogs, suggesting the 7-position is critical for targeting cancer cells .
- Halogen Effects: Chlorophenyl groups (as in the target compound) are associated with broad-spectrum activity, while fluorophenyl substituents (e.g., 3c) enhance specificity for melanoma .
- Salt vs. Neutral Forms: Hydrobromide salts (e.g., ethyl [6-(4-ClPh)imidazo[2,1-b]thiazol-3-yl] acetate hydrobromide in ) are intermediates in synthesizing bioactive hydrazides, implying their utility in prodrug design .
Biological Activity
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H9ClN2S
- Molecular Weight : 284.76 g/mol
- InChIKey : POOOQPHNOURAEX-UHFFFAOYSA-N
- SMILES : c12n-c2ccccc2S1
The biological activity of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide is primarily attributed to its interaction with various biological targets:
- Cytochrome P450 Induction : Research indicates that derivatives of benzothiazole, including this compound, can induce cytochrome P450 enzymes. Specifically, it has been shown to enhance the activity of cytochrome P450IA1 in human and mouse cell lines, which is critical for drug metabolism and detoxification processes .
- Anticancer Activity : Studies have demonstrated that imidazo[2,1-b]benzothiazole derivatives exhibit significant anticancer properties. For instance, certain compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and promote apoptosis in various cancer models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide:
Case Studies
- Cytochrome P450 Induction :
-
Anticancer Properties :
- Research on imidazo[2,1-b]benzothiazole derivatives revealed promising results against various cancer types. These compounds were shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis and cell cycle arrest. Specific derivatives exhibited selectivity towards certain cancer cell lines, indicating potential for targeted therapy .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminobenzothiazole derivatives with α-bromo-1-(4-chlorophenyl)ethanone in ethanol under reflux conditions. Microwave-assisted synthesis (130°C for 45 minutes) significantly reduces reaction time and improves yields . Post-synthesis, hydrobromide salts are formed by treating the free base with hydrobromic acid. Characterization employs IR, <sup>1</sup>H/<sup>13</sup>C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .
Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Ethanol, reflux or microwave irradiation | Forms imidazo-benzothiazole core |
| Salt Formation | HBr in ethanol | Generates hydrobromide salt |
Q. How is crystallographic data obtained for structural validation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DMSO solutions. Data collection uses diffractometers (e.g., Stoe IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs refine the structure, providing bond lengths, angles, and intermolecular interactions. For example, orthorhombic crystal systems (space group Pca21) with unit cell parameters a = 13.4591 Å, b = 4.7834 Å, c = 30.4674 Å are typical .
Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C21H17ClN4O2S |
| Space Group | Pca21 |
| R Factor | 0.059 |
Advanced Research Questions
Q. What mechanistic insights explain its radiosensitizing properties in cancer cells?
The compound enhances radiation-induced DNA damage by generating reactive oxygen species (ROS) and inhibiting DNA repair enzymes like poly(ADP-ribose) polymerase (PARP). It also targets tumor-associated carbonic anhydrase isoforms (CA IX/XII), exacerbating extracellular acidification in hypoxic tumors. Studies show IC50 values of 2.8–8 mM against cancer cell lines, with synergistic effects when combined with radiotherapy .
Proposed Mechanism
| Pathway | Effect |
|---|---|
| ROS Generation | Induces DNA strand breaks |
| CA IX/XII Inhibition | Disrupts pH homeostasis |
| PARP Suppression | Blocks base excision repair |
Q. How do structural modifications influence its biological activity?
Substituents on the imidazo-benzothiazole core modulate potency. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the phenyl ring enhance anticancer activity by improving membrane permeability.
- Methoxy groups increase metabolic stability but reduce binding affinity to CA isoforms.
- Hydrobromide salt formation improves aqueous solubility and bioavailability compared to free bases .
Structure-Activity Relationship (SAR)
| Modification | Biological Impact |
|---|---|
| 4-Cl on phenyl | ↑ Anticancer activity |
| Methoxy at C6 | ↓ CA binding |
| Hydrobromide salt | ↑ Solubility |
Q. How can conflicting bioactivity data from different studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, radiation dose, or pH). For example, CA inhibition is pH-sensitive, requiring standardized hypoxia-mimicking conditions (e.g., 1% O2). Cross-validation using orthogonal assays (e.g., ROS detection via DCFH-DA and CA activity via esterase methods) improves reliability. Meta-analyses of crystallographic and docking studies further clarify binding modes .
Troubleshooting Guide
| Issue | Solution |
|---|---|
| Variable IC50 | Standardize cell culture conditions |
| Inconsistent CA inhibition | Use pH-controlled assays |
| Poor solubility | Optimize salt form (e.g., hydrobromide) |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
